Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the fluoro and methyl groups on the phenyl ring, along with the pyrazole core, imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-fluoro-2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then esterified to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate
- Methyl 5-amino-1-(4-bromo-2-methylphenyl)-1H-pyrazole-4-carboxylate
- Methyl 5-amino-1-(4-iodo-2-methylphenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the fluoro group, which can enhance the compound’s metabolic stability and binding affinity to biological targets compared to its chloro, bromo, and iodo analogs .
Biological Activity
Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate, often referred to as a derivative of aminopyrazole, has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
- Molecular Formula : C12H11FN4
- Molecular Weight : 230.24 g/mol
- CAS Number : 1540342-95-7
The biological activity of this compound can be attributed to its role as an inhibitor in various signaling pathways. Notably, it has been studied for its inhibitory effects on p38 mitogen-activated protein kinase (MAPK), which is crucial in inflammatory responses and cancer progression.
Inhibition of p38 MAPK
Research indicates that derivatives of aminopyrazole, including this compound, exhibit significant inhibition of p38 MAPK activity. This pathway is integral to the synthesis of pro-inflammatory cytokines such as TNF-alpha, making these compounds potential candidates for treating inflammatory diseases and cancers .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrate that this compound effectively inhibits the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mean growth inhibition percentages reported are approximately 54.25% and 38.44%, respectively .
- Selectivity : Importantly, this compound shows minimal toxicity towards normal fibroblasts, indicating a degree of selectivity that is desirable in anticancer therapies .
Anti-inflammatory Effects
The compound's ability to inhibit the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation suggests its potential as an anti-inflammatory agent. This activity is particularly relevant for conditions characterized by chronic inflammation .
Study on Anticancer Activity
In a study published in MDPI, derivatives similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that modifications at the N1 position significantly impacted the antiproliferative activity, with certain derivatives demonstrating over 90% inhibition in specific cancer types .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that introducing different substituents on the pyrazole ring could enhance or diminish biological activity. For instance, compounds with phenyl fragments at specific positions exhibited more pronounced anticancer properties compared to others .
Summary Table of Biological Activities
Properties
Molecular Formula |
C12H12FN3O2 |
---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
methyl 5-amino-1-(4-fluoro-2-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H12FN3O2/c1-7-5-8(13)3-4-10(7)16-11(14)9(6-15-16)12(17)18-2/h3-6H,14H2,1-2H3 |
InChI Key |
GJQMKMNAZYHKAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C(=C(C=N2)C(=O)OC)N |
Origin of Product |
United States |
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